

1,2,3-tribromopropane CAS number 96-11-7 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,3-Tribromopropane

Cat. No.: B147538

[Get Quote](#)

An In-depth Technical Guide to **1,2,3-Tribromopropane** (CAS 96-11-7)

Abstract

This technical guide provides a comprehensive overview of **1,2,3-tribromopropane** (CAS No. 96-11-7), a halogenated organic compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's chemical and physical properties, established synthesis protocols, analytical methodologies, and toxicological profile. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key processes, including experimental workflows and metabolic pathways, are illustrated using logical diagrams to facilitate understanding.

Chemical Identification and Physical Properties

1,2,3-Tribromopropane, also known as glyceryl tribromohydrin, is a colorless to pale yellow liquid with a distinct odor.^{[1][2]} It is a dense, brominated alkane with limited solubility in water but is soluble in organic solvents like alcohol and ether.^{[1][3][4]} Due to its chemical nature, it is classified as a combustible liquid.^[2]

Table 1: Chemical Identifiers for 1,2,3-Tribromopropane

Identifier	Value	Reference
CAS Number	96-11-7	[5] [6] [7]
IUPAC Name	1,2,3-tribromopropane	[5]
Synonyms	Glycerol tribromohydrin, Glyceryl tribromohydrin, s- Tribromopropane, sym- Tribromopropane	[1] [6] [7] [8]
Molecular Formula	C ₃ H ₅ Br ₃	[1] [5] [7] [9]
InChI	InChI=1S/C3H5Br ₃ /c4-1-3(6)2-5/h3H,1-2H2	[1] [5]
InChIKey	FHCLGDLYRUPKAM- UHFFFAOYSA-N	[1] [5]
Canonical SMILES	C(C(CBr)Br)Br	[9]
EC Number	202-478-8	[5] [6]
UNII	D2R8L96TOV	[6]
RTECS Number	TZ8300000	[6] [10]

Table 2: Physicochemical Properties of 1,2,3-Tribromopropane

Property	Value	Reference
Molecular Weight	280.78 g/mol	[3] [5]
Appearance	Colorless to pale yellow liquid	[1] [2] [11]
Density	2.398 g/mL at 25 °C	[3] [10] [12]
Melting Point	16-17 °C (61-63 °F)	[3] [6] [10] [12]
Boiling Point	220 °C (428 °F) at 1013 hPa	[3] [6] [10] [12]
Flash Point	93 °C (199.4 °F) - closed cup	[13]
Water Solubility	Insoluble	[3] [9]
Solubility	Soluble in alcohol, ether, and other organic solvents	[1] [3] [4]
Refractive Index (n _{20/D})	1.584	[3] [6] [10]

Synthesis and Experimental Protocols

The most common and well-documented method for synthesizing **1,2,3-tribromopropane** is the electrophilic addition of bromine to allyl bromide.[\[14\]](#)[\[15\]](#) This reaction is typically performed in a solvent like carbon tetrachloride at low temperatures to control its exothermic nature.[\[14\]](#)[\[16\]](#)

Experimental Protocol: Synthesis via Bromination of Allyl Bromide

This protocol is adapted from the procedure detailed in Organic Syntheses.[\[14\]](#)

Materials:

- Allyl bromide (181.5 g, 1.5 moles)
- Bromine (255 g, 1.56 moles)
- Dry carbon tetrachloride (250 cc)

- Concentrated sulfuric acid (for washing bromine)
- Ice-salt mixture

Equipment:


- 1-liter round-bottomed flask
- Mechanical stirrer
- Dropping funnel
- Calcium chloride exit tube
- Thermometer
- Large separatory funnel
- 500-cc Claisen flask for distillation
- Oil bath

Procedure:

- Preparation: A 1-liter round-bottomed flask is equipped with a mechanical stirrer, dropping funnel, calcium chloride tube, and a thermometer.
- Reactant Addition: 181.5 g of allyl bromide and 250 cc of dry carbon tetrachloride are placed in the flask.^[14] 255 g of bromine, previously washed with concentrated sulfuric acid, is placed in the dropping funnel.^[14]
- Reaction: The flask is cooled to -5°C using an ice-salt bath while stirring.^[14] Bromine is added dropwise from the funnel at a rate that maintains the reaction temperature between -5°C and 0°C.^{[14][16]} The addition typically takes about 1.5 hours.^[14]
- Warming: After bromine addition is complete, the solution, which is usually orange-red due to a slight excess of bromine, is allowed to warm to room temperature with continuous stirring for approximately 30 minutes.^{[14][16]}

- Solvent Removal: The reaction mixture is transferred to a Claisen flask for distillation. The carbon tetrachloride is distilled off at atmospheric pressure by heating the flask in an oil bath to about 150°C.[14]
- Purification: The remaining carbon tetrachloride is removed under reduced pressure (approx. 20 mm).[14] The residue, which is crude **1,2,3-tribromopropane**, is then distilled under vacuum. The pure product is collected at 100–103°C/18 mm.[14][16] The yield is typically high, around 95%. [10]

Synthesis Workflow of 1,2,3-Tribromopropane

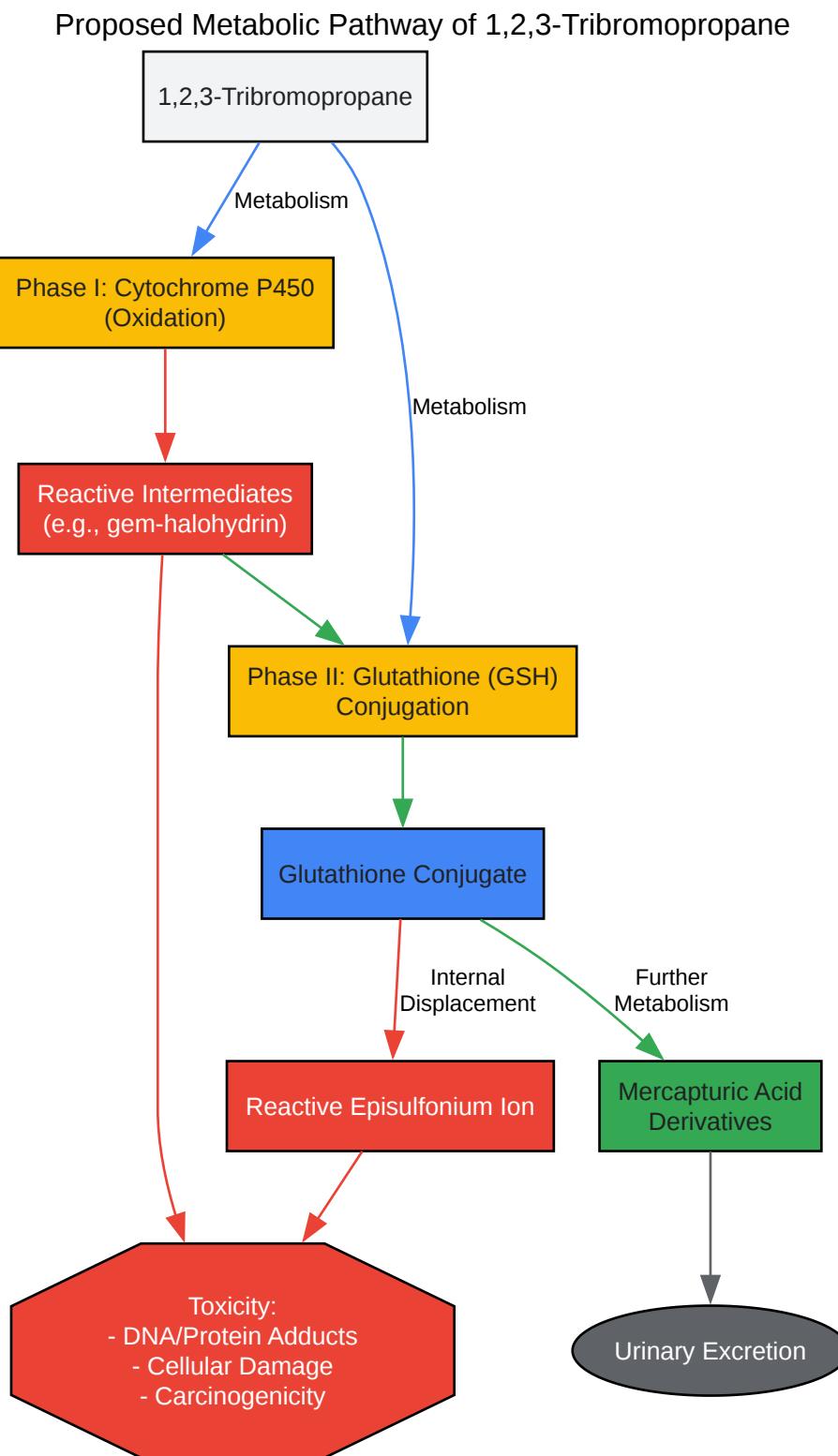
[Click to download full resolution via product page](#)Synthesis workflow for **1,2,3-tribromopropane**.

Chemical Reactivity

1,2,3-Tribromopropane can undergo elimination reactions, specifically dehydrobromination, in the presence of a strong base.[15] This reaction involves the removal of a hydrogen bromide (HBr) molecule to form an unsaturated compound.[15][17] The specific product, such as a dibromopropene or a bromopropyne, depends on the reaction conditions and the amount of base used.[15]

Analytical Methodologies

The structural elucidation of **1,2,3-tribromopropane** is primarily achieved through spectroscopic techniques.


- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR are crucial for confirming the molecular structure.[15] Spectral data for ^1H NMR in various solvents like CDCl_3 , acetonitrile, and CCl_4 are publicly available and show characteristic shifts for the protons on the propane backbone.[18]
- Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for **1,2,3-tribromopropane**, which aids in its identification and molecular weight confirmation.[7][19]
- Infrared (IR) Spectroscopy: IR spectral data can provide information about the functional groups present in the molecule.[7][19]
- High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP) HPLC methods can be used for the analysis of **1,2,3-tribromopropane**. A typical mobile phase consists of acetonitrile and water with an acid modifier like phosphoric or formic acid.[20]

Toxicology and Metabolism

1,2,3-Tribromopropane is considered a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[2][5][13] It is a skin and eye irritant and may cause respiratory irritation.[5] Furthermore, there is limited evidence of it being a carcinogen, and it is suspected of causing cancer.[3][5]

While specific metabolic pathways for **1,2,3-tribromopropane** are not extensively detailed, the metabolism of structurally similar halogenated alkanes, such as 1,2,3-trichloropropane and 1,3-dibromopropane, provides a likely model.[21][22] Metabolism is expected to proceed via two main pathways: cytochrome P450-mediated oxidation and glutathione (GSH) conjugation.[21]

These pathways can lead to the formation of reactive intermediates, such as episulfonium ions, which can bind to macromolecules like DNA and proteins, contributing to cellular toxicity and carcinogenicity.[21]

[Click to download full resolution via product page](#)

Proposed metabolic pathway and toxicity mechanism.

Safety and Handling

Proper handling of **1,2,3-tribromopropane** is critical due to its toxicity. It should be stored in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.[2][8][11] Use of personal protective equipment, including safety glasses, chemical-resistant gloves, and protective clothing, is mandatory to prevent skin and eye contact.[8][11]

Table 3: GHS Hazard Information for 1,2,3-Tribromopropane

Category	Information	Reference
Pictograms	GHS07 (Exclamation Mark), GHS08 (Health Hazard)	[6]
Signal Word	Warning	[6][8][13]
Hazard Statements	H302: Harmful if swallowed H312: Harmful in contact with skin H315: Causes skin irritation H319: Causes serious eye irritation H332: Harmful if inhaled H335: May cause respiratory irritation H351: Suspected of causing cancer	[5][6]
Precautionary Statements	P261: Avoid breathing vapors P280: Wear protective gloves/clothing/eye protection P302+P352: IF ON SKIN: Wash with plenty of soap and water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[6][13][23]
Storage Class	10 - Combustible liquids	

Applications

1,2,3-Tribromopropane has several applications in industrial and research settings:

- Chemical Intermediate: It serves as a crucial intermediate in organic synthesis for producing pharmaceuticals, agrochemicals, and other brominated compounds.[1][11][15][24]

- Flame Retardant: It is used in the manufacturing of flame-retardant materials, particularly for plastics and textiles.[9][11][24] Its mechanism involves the release of bromine radicals upon heating, which interrupts the combustion process.[9]
- Solvent: It can be used as a solvent in certain chemical reactions and laboratory processes. [1][4][11][25]
- Nematicide: It has been used as a soil fumigant to control nematodes, although this application is subject to regulatory scrutiny due to health and environmental concerns.[3][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 96-11-7: 1,2,3-Tribromopropane | CymitQuimica [cymitquimica.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. 1,2,3-Tribromopropane | 96-11-7 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1,2,3-Tribromopropane | C3H5Br3 | CID 7279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,3-Tribromopropane - Wikipedia [en.wikipedia.org]
- 7. Propane, 1,2,3-tribromo- [webbook.nist.gov]
- 8. fishersci.com [fishersci.com]
- 9. Page loading... [guidechem.com]
- 10. chembk.com [chembk.com]
- 11. 1,2,3-Tribromopropane - High Purity at Affordable Pricing [sontaraorganoin]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. 1,2,3-Tribromopropane | 96-11-7 | TCI EUROPE N.V. [tcichemicals.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. 1,2,3-Tribromopropane | 96-11-7 | Benchchem [benchchem.com]

- 16. prepchem.com [prepchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 1,2,3-Tribromopropane(96-11-7) 1H NMR spectrum [chemicalbook.com]
- 19. Propane, 1,2,3-tribromo- [webbook.nist.gov]
- 20. Propane, 1,2,3-tribromo- | SIELC Technologies [sielc.com]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. Metabolism of 1,3-dibromopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tcichemicals.com [tcichemicals.com]
- 24. chemimpex.com [chemimpex.com]
- 25. 1,2,3-Tribromopropane | 96-11-7 | FT43734 | Biosynth [biosynth.com]
- To cite this document: BenchChem. [1,2,3-tribromopropane CAS number 96-11-7 properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147538#1-2-3-tribromopropane-cas-number-96-11-7-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com